Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 423768-53-0
VCID: VC2429689
InChI: InChI=1S/C13H17NO3/c1-4-17-13(16)12-9(3)14(10-5-6-10)8(2)11(12)7-15/h7,10H,4-6H2,1-3H3
SMILES: CCOC(=O)C1=C(N(C(=C1C=O)C)C2CC2)C
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

CAS No.: 423768-53-0

Cat. No.: VC2429689

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate - 423768-53-0

Specification

CAS No. 423768-53-0
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name ethyl 1-cyclopropyl-4-formyl-2,5-dimethylpyrrole-3-carboxylate
Standard InChI InChI=1S/C13H17NO3/c1-4-17-13(16)12-9(3)14(10-5-6-10)8(2)11(12)7-15/h7,10H,4-6H2,1-3H3
Standard InChI Key RVFNMIRKPZAHOV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C(=C1C=O)C)C2CC2)C
Canonical SMILES CCOC(=O)C1=C(N(C(=C1C=O)C)C2CC2)C

Introduction

Chemical Identity and Basic Properties

Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative with multiple functional groups strategically positioned on the pyrrole ring. Its chemical identity is well-established through various identification systems used in chemical databases and literature.

Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers as detailed in Table 1:

Table 1: Chemical Identification Parameters

ParameterValue
CAS Registry Number423768-53-0
Molecular FormulaC₁₃H₁₇NO₃
Molecular Weight235.28 g/mol
IUPAC NameEthyl 1-cyclopropyl-4-formyl-2,5-dimethylpyrrole-3-carboxylate
InChIInChI=1S/C13H17NO3/c1-4-17-13(16)12-9(3)14(10-5-6-10)8(2)11(12)7-15/h7,10H,4-6H2,1-3H3
InChIKeyRVFNMIRKPZAHOV-UHFFFAOYSA-N
SMILES NotationCCOC(=O)C1=C(C)N(C2CC2)C(C)=C1C=O
PubChem CID2779798

The compound's identity is firmly established in chemical databases, with entries dating back to at least 2005, indicating its relevance in chemical research over an extended period .

Physical Properties

While comprehensive experimental physical property data for this specific compound is limited in the available literature, theoretical and predicted properties can be inferred from its structure and similar pyrrole derivatives:

The compound exists as a solid at standard temperature and pressure, requiring specific storage conditions (inert atmosphere, 2-8°C) to maintain stability . Its molecular structure suggests limited water solubility but potential solubility in organic solvents such as acetone, ethanol, and methylene chloride, which is typical for similar pyrrole derivatives with comparable functional group patterns.

Structural Features and Chemical Characteristics

Understanding the structural attributes of Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate provides insights into its chemical behavior and potential applications.

Structural Components and Bonding

The molecule's architecture centers around a pyrrole ring with multiple functional groups creating a unique electronic and steric environment:

  • The pyrrole core provides an electron-rich heterocyclic system with aromatic character

  • The cyclopropyl group at the N1 position introduces ring strain and distinctive spatial orientation

  • The formyl group (aldehyde) at C4 position contributes electron-withdrawing effects

  • Two methyl groups at positions C2 and C5 contribute electron-donating effects

  • The ethyl ester functionality at C3 introduces another electron-withdrawing group

This combination of electron-donating and electron-withdrawing groups creates an asymmetric electron distribution across the molecule, influencing its reactivity patterns and intermolecular interactions.

Chemical Classification

The compound belongs to multiple chemical classifications based on its constituent functional groups and structural elements:

Table 2: Chemical Classification Categories

Classification CategoryJustification
Aromatic HeterocyclesContains a pyrrole ring system with aromatic character
Aliphatic Cyclic StructuresFeatures a cyclopropyl group
Heterocyclic CompoundsContains a nitrogen atom within the ring structure
EstersContains an ethyl ester functional group
AldehydesContains a formyl (aldehyde) group
N-substituted PyrrolesNitrogen of pyrrole is substituted with a cyclopropyl group
Polysubstituted HeterocyclesMultiple substituents on the heterocyclic core

This diverse classification profile demonstrates the compound's chemical complexity and suggests potential for varied reactivity patterns .

Synthesis and Chemical Reactivity

The preparation and chemical behavior of Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate are significant aspects of its chemical profile, informing potential applications and modification strategies.

Reactivity Profile

The compound's reactivity is governed by its multiple functional groups, each contributing distinct chemical behavior:

  • The formyl group can participate in typical aldehyde reactions including:

    • Oxidation to carboxylic acids

    • Reduction to alcohols

    • Condensation reactions with amines to form imines

    • Aldol-type reactions with other carbonyl compounds

  • The ethyl ester functionality can undergo:

    • Hydrolysis to yield the corresponding carboxylic acid

    • Transesterification with other alcohols

    • Reduction to alcohols or aldehydes depending on conditions

  • The pyrrole core with its electron-rich character can participate in:

    • Electrophilic aromatic substitution reactions

    • Coordination with metals through the π-electron system

    • Hydrogen bonding interactions through the ring system

  • The cyclopropyl group introduces strain-influenced reactivity, potentially participating in ring-opening reactions under appropriate conditions .

Applications and Research Significance

The structural complexity and functional group diversity of Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate suggest multiple potential applications in research and development contexts.

Pharmaceutical Research Applications

Pyrrole derivatives have established importance in medicinal chemistry due to their presence in numerous bioactive compounds and pharmaceuticals. This specific compound may have relevance in pharmaceutical research:

  • As a synthetic intermediate in the preparation of more complex drug candidates

  • As a building block for constructing compound libraries for biological screening

  • In structure-activity relationship studies exploring the impact of cyclopropyl and formyl substituents on biological activity

  • As a potential scaffold for developing compounds with specific receptor interactions based on its unique electronic and spatial features

The presence of multiple functional groups provides chemical handles for further modification, expanding its potential utility in medicinal chemistry research.

Materials Science Applications

The compound's structural features may also render it valuable in materials science applications:

  • As a precursor for polymerization reactions, potentially through aldehyde or ester functionalities

  • In the development of functional materials with specific electronic properties

  • For crystal engineering applications, leveraging the hydrogen bonding capabilities inherent to the pyrrole system

  • In coordination chemistry, potentially forming complexes with transition metals

Research on related pyrrole derivatives has demonstrated their value in developing materials with electronic, optical, and sensing properties .

ParameterClassification
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
Storage RequirementsInert atmosphere, 2-8°C

These classifications indicate moderate hazard potential requiring appropriate handling procedures .

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